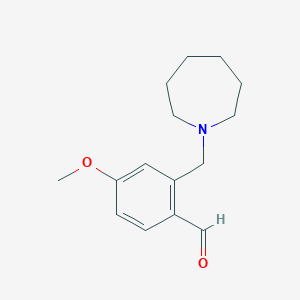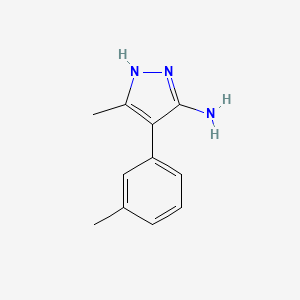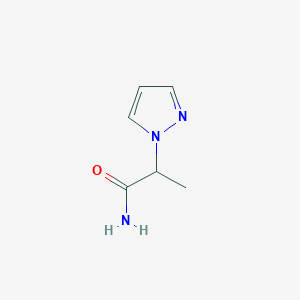
2-(1H-pyrazol-1-yl)propanamide
Overview
Description
“2-(1H-Pyrazol-1-yl)propanamide” is a compound with the molecular formula C6H9N3O . It is a derivative of pyrazole, a five-membered heterocyclic moiety .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “2-(1H-pyrazol-1-yl)propanamide”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .
Molecular Structure Analysis
The molecular structure of “2-(1H-pyrazol-1-yl)propanamide” consists of a pyrazole ring attached to a propanamide group . The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms .
Chemical Reactions Analysis
Pyrazole derivatives, including “2-(1H-pyrazol-1-yl)propanamide”, can undergo various chemical reactions. For instance, a Rhodium (III)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes has been reported, providing a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
Scientific Research Applications
Rhodium(III)-Catalyzed C–H Functionalization
The compound 2-(1H-pyrazol-1-yl)propanamide can be used in Rhodium(III)-catalyzed C–H functionalization . This process involves the use of internal alkynes and provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
Synthesis of Bioactive Chemicals
The pyrazole scaffold, which includes 2-(1H-pyrazol-1-yl)propanamide, is frequently used as a scaffold in the synthesis of bioactive chemicals . These chemicals have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, including 2-(1H-pyrazol-1-yl)propanamide, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds are synthesized and their structures are verified using various techniques .
Synthesis of Heterocycles
The pyrazole scaffold, including 2-(1H-pyrazol-1-yl)propanamide, is used in the synthesis of heterocycles . Heterocycles are a class of organic compounds that contain a ring structure made up of at least two different elements .
Green Synthesis
The pyrazole scaffold, including 2-(1H-pyrazol-1-yl)propanamide, is used in green synthesis . Green synthesis is a method of synthesizing chemical compounds in an environmentally friendly way .
Microwave-Assisted Synthesis
The pyrazole scaffold, including 2-(1H-pyrazol-1-yl)propanamide, is used in microwave-assisted synthesis . Microwave-assisted synthesis is a method of synthesizing chemical compounds using microwave radiation .
Future Directions
Mechanism of Action
Target of Action
Pyrazole-based compounds have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some pyrazole derivatives have been found to inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways .
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Pyrazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
properties
IUPAC Name |
2-pyrazol-1-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5(6(7)10)9-4-2-3-8-9/h2-5H,1H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZRDDTXGDTKOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



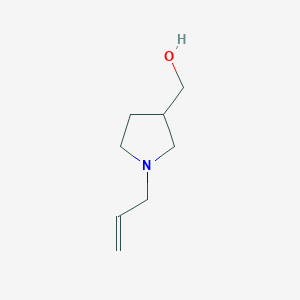
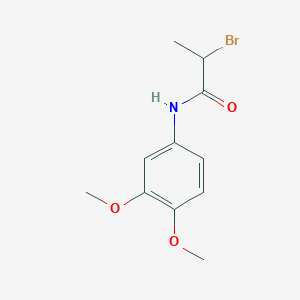

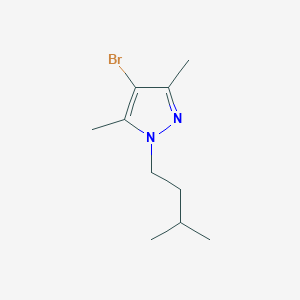

![1-{[Butyl(ethyl)amino]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1293064.png)
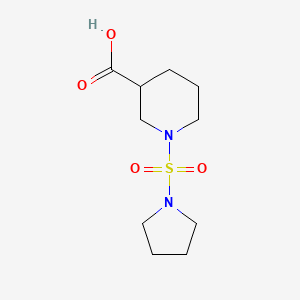
![2-[5-(bromomethyl)-2-ethoxyphenyl]-2H-1,2,3-benzotriazole](/img/structure/B1293069.png)
![3-[3-acetyl-5-(4-methoxyphenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1293070.png)


